molecular formula C5H7Br2N3 B6211077 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole CAS No. 2731006-38-3

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B6211077
CAS No.: 2731006-38-3
M. Wt: 268.9
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine and ethyl groups

Preparation Methods

The synthesis of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-5-(bromomethyl)-1H-1,2,3-triazole with ethylating agents under controlled conditions to introduce the ethyl group at the 2-position of the triazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

4-bromo-5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole can be compared with other similar compounds, such as:

    4-bromo-5-(bromomethyl)-1H-1,2,3-triazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

    5-(bromomethyl)-2-ethyl-2H-1,2,3-triazole: Lacks one bromine atom, which can influence its chemical properties and applications.

The presence of both bromine and ethyl groups in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

CAS No.

2731006-38-3

Molecular Formula

C5H7Br2N3

Molecular Weight

268.9

Purity

95

Origin of Product

United States

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